Penicillin V (Potassium)-d5

Description

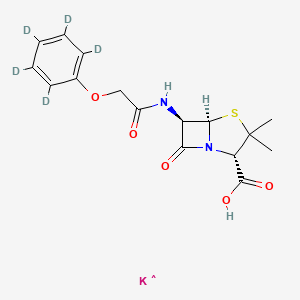

Penicillin V (Potassium)-d5 (C₁₆D₅H₁₂N₂O₅S·K) is a stable isotope-labeled analog of Penicillin V Potassium, where five hydrogen atoms in the phenoxymethyl group are replaced with deuterium (D) . This modification retains the chemical structure and biological activity of the parent compound while enabling precise tracking in analytical studies, such as mass spectrometry or pharmacokinetic research. Penicillin V Potassium itself is an oral β-lactam antibiotic effective against Gram-positive bacteria, including streptococci, by inhibiting cell wall synthesis . The deuterated form (Penicillin V-d5) is exclusively used as an internal standard in research settings, ensuring accuracy in drug quantification and metabolism studies without therapeutic applications .

Properties

Molecular Formula |

C16H18KN2O5S |

|---|---|

Molecular Weight |

394.5 g/mol |

InChI |

InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D; |

InChI Key |

CHMFOCYVRGABAO-XGACFNCLSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H])[2H].[K] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.[K] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Phenoxy(d5)acetic Acid

Deuterium incorporation begins with the preparation of phenoxy(d5)acetic acid. Phenol-d5 is reacted with chloroacetic acid under alkaline conditions, yielding phenoxy(d5)acetic acid. Isotopic purity is ensured by using deuterium-enriched reagents and controlled reaction environments.

Conversion to Phenoxy(d5)acetyl Chloride

The acid is treated with thionyl chloride (SOCl₂) at 25°C for 18 hours, forming phenoxy(d5)acetyl chloride. Excess thionyl chloride is removed under vacuum to prevent side reactions.

Acylation of 6-Aminopenicillanic Acid (6-APA)

The deuterated acyl chloride reacts with 6-APA in a cold acetone-water mixture (0–4°C) buffered with sodium bicarbonate (pH 8–9). The reaction proceeds for 45 minutes, after which the mixture is acidified to pH 2.5 using phosphoric acid. Penicillin V-d5 acid precipitates and is extracted with ether, neutralized with potassium hydroxide, and crystallized from acetone.

Key Data:

Industrial-Scale Production

Industrial methods adapt fermentation and chemical processes used for non-deuterated penicillin V potassium. Modifications include:

Fermentation with Deuterated Precursors

Penicillium chrysogenum is cultured in a medium containing deuterated phenoxyacetic acid. The deuterated side chain is incorporated during biosynthesis, yielding penicillin V-d5 acid. Post-fermentation, the broth is filtered, and the product is extracted into n-butyl acetate.

Potassium Salt Formation

The organic extract is treated with potassium acetate (1:1 molar ratio) in water. The mixture is azeotropically dried using n-butanol, precipitating this compound crystals. Filtration and vacuum drying yield the final product.

Optimization Challenges:

- Deuterium loss during fermentation requires pH control (6.5–7.0) and low-temperature extraction.

- Crystallization efficiency improves with alcohol co-solvents (e.g., methanol), reducing isotopic dilution.

Enzymatic Synthesis Using Acyltransferases

Enzymatic methods offer an eco-friendly alternative. Erwinia aroideae acylhydrolase I (ALAHase I) catalyzes the conjugation of 6-APA with phenoxy(d5)acetic acid methyl ester.

Reaction Conditions

Advantages and Limitations

- Specificity: No racemization, ensuring stereochemical integrity.

- Drawbacks: Low yield and high enzyme cost hinder scalability.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Isotopic Purity Assessment

- Mass Spectrometry: ESI-MS confirms five deuterium atoms (m/z 393.5 for [M+K]⁺).

- NMR: Absence of proton signals in the phenoxy group confirms deuteration.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Penicillin V (Potassium)-d5 undergoes various chemical reactions, including:

Hydrolysis: Penicillin V can be hydrolyzed by beta-lactamase enzymes, leading to the formation of penicilloic acid.

Oxidation and Reduction: These reactions can modify the functional groups on the penicillin molecule, affecting its stability and activity.

Substitution: Substitution reactions can occur at the phenoxy group or the beta-lactam ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Beta-lactamase enzymes: for hydrolysis.

Oxidizing agents: such as hydrogen peroxide for oxidation reactions.

Reducing agents: like sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include penicilloic acid (from hydrolysis) and various oxidized or reduced derivatives of Penicillin V .

Scientific Research Applications

Penicillin V (Potassium)-d5 is used in a variety of scientific research applications, including:

Isotopic Labeling Studies: The deuterium atoms in this compound make it useful for tracing metabolic pathways and studying drug metabolism.

Pharmacokinetic Studies: Researchers use this compound to study the absorption, distribution, metabolism, and excretion of penicillin antibiotics.

Microbial Resistance Research: It is used to investigate the mechanisms of bacterial resistance to beta-lactam antibiotics.

Mechanism of Action

Penicillin V (Potassium)-d5 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and eventual lysis of the bacteria due to the activity of autolytic enzymes .

Comparison with Similar Compounds

Penicillin V Potassium vs. Penicillin G Potassium

Penicillin V’s acid stability allows oral dosing, whereas Penicillin G is administered intravenously or intramuscularly. Both are ineffective against β-lactamase-producing strains .

Penicillin V Potassium vs. Piperacillin Sodium

| Property | Penicillin V Potassium | Piperacillin Sodium |

|---|---|---|

| Spectrum | Narrow (Gram-positive) | Extended (Gram-positive and Gram-negative) |

| β-Lactamase Resistance | No | Yes (often combined with β-lactamase inhibitors) |

| Toxicity Profile | Lower nephrotoxicity | Higher risk of hypersensitivity reactions |

Piperacillin, a ureidopenicillin, is used for nosocomial infections due to its broader spectrum but requires intravenous administration .

Comparison with Isotopic Variants

Penicillin V-d5 vs. Penicillin G-d5 Potassium

Both serve as internal standards but cater to distinct parent compounds. Penicillin G-d5 is critical in studying parenteral antibiotics, while Penicillin V-d5 supports oral drug research .

Analytical Techniques

- Chemiluminescence (CL): Penicillin V-d5 enhances CL methods by acting as a stable reference in oxidation reactions with alkaline hydrogen peroxide, achieving a detection limit of 0.2 mg/L .

- Liquid Chromatography (LC): Reverse-phase LC with UV detection (225 nm) quantifies Penicillin V in tablets using Penicillin V-d5 for calibration, showing <3% reproducibility .

Toxicity Studies

In time-dependent microplate assays, Penicillin V Potassium exhibited lower inhibitory activity against E. coli (pEC₅₀ = 4.01–4.39) compared to Piperacillin (pEC₅₀ = 4.46–5.21) and Penicillin G (pEC₅₀ = 4.16–4.39) . The deuterated form’s toxicity profile aligns with the parent compound but remains unstudied in vivo.

Tables and data derived from referenced studies ensure accuracy and reproducibility in both clinical and research contexts.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Penicillin V Potassium-d5 in pharmaceutical formulations?

- Methodology : Utilize reversed-phase HPLC with UV detection, as outlined in USP protocols . The mobile phase typically consists of a methanol-ammonium acetate buffer (65:35, pH 7.5), with a C18 column and detection at 268 nm. For dissolution testing, employ USP Apparatus 2 (50 rpm) in pH 6.0 phosphate buffer, with spectrophotometric quantification against a reference standard . Ensure proper sample preparation, including filtration through 0.5-µm membranes to remove particulate interference .

Q. How should Penicillin V Potassium-d5 be handled to ensure stability during experimental procedures?

- Protocol : Store in tightly sealed, light-resistant containers at controlled room temperature (20–25°C). Avoid exposure to moisture, as hygroscopic degradation can occur . For laboratory handling, use inert atmospheres (e.g., nitrogen purge) during titration or dissolution to prevent oxidative decomposition . Personal protective equipment (PPE), including nitrile gloves and respiratory protection, is mandatory due to potential irritant properties .

Q. What reference standards are critical for ensuring analytical accuracy in Penicillin V-d5 research?

- Standards : USP Penicillin V Potassium RS is essential for calibration . Validate method specificity using infrared spectroscopy (IR) for structural confirmation and oxygen-flask combustion for elemental analysis (e.g., sulfate residue detection via barium chloride precipitation) . Cross-validate results with deuterated internal standards in mass spectrometry to account for isotopic dilution effects .

Advanced Research Questions

Q. How can researchers address variability in Penicillin V Potassium-d5 concentration measurements across analytical batches?

- Statistical Approach : Apply Monte Carlo simulation to model uncertainty propagation from critical parameters (e.g., fermenter biomass concentration, extraction efficiency) . Use nested ANOVA to distinguish between inter-batch (e.g., raw material variability) and intra-batch (e.g., HPLC injection precision) errors. Implement quality control charts with ±3σ limits for continuous monitoring .

Q. What experimental design considerations are critical when studying degradation pathways of Penicillin V Potassium-d5 under varying pH conditions?

- Design Framework :

- pH Range : Test across physiologically relevant pH gradients (1.2–7.4) using simulated gastric/intestinal fluids .

- Kinetic Modeling : Employ high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) to quantify degradation products (e.g., penicilloic acid) and calculate rate constants via Arrhenius plots .

- Control Variables : Maintain ionic strength consistency using phosphate buffers and control temperature (±0.5°C) to isolate pH effects .

Q. How do isotopic labeling patterns in Penicillin V-d5 influence its detection limits in mass spectrometry-based pharmacokinetic studies?

- Method Optimization :

- Deuterium Position : Confirm deuterium incorporation at non-exchangeable positions (e.g., methyl groups) using NMR spectroscopy to avoid isotopic scrambling .

- Sensitivity : Optimize electrospray ionization (ESI) parameters (e.g., cone voltage, desolvation temperature) to enhance signal-to-noise ratios for [M+D5]+ ions .

- Quantification : Use stable isotope dilution analysis (SIDA) with a calibration curve spanning 0.1–100 ng/mL to achieve limits of detection (LOD) < 0.05 ng/mL .

Q. What cross-disciplinary approaches can resolve contradictions in Penicillin V-d5 bioactivity data between in vitro and in vivo models?

- Integration Strategies :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Corrogate plasma concentration-time profiles (AUC/MIC ratios) with microbial kill curves to identify discrepancies in bioavailability or protein binding .

- Metabolomics : Profile hepatic metabolites using LC-QTOF-MS to assess first-pass metabolism effects not captured in cell-based assays .

- Toxicology Screening : Compare cytotoxicity thresholds in primary hepatocytes vs. whole-organism tolerance using benchmark dose (BMD) modeling .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between reported stability profiles of Penicillin V-d5 in different solvent systems?

- Root-Cause Investigation :

- Solvent Polarity : Re-evaluate solubility claims (e.g., ethanol vs. glycerol) using controlled humidity chambers to isolate hygroscopic effects .

- Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify solvent-specific degradation byproducts (e.g., β-lactam ring hydrolysis in aqueous media) .

- Cross-Validation : Compare results with thermogravimetric analysis (TGA) data to confirm thermal decomposition thresholds .

Methodological Resources

- Quality Control : Follow USP〈905〉 for dosage uniformity testing and 〈731〉 for loss-on-drying thresholds .

- Data Reporting : Adhere to CONSORT-EHEALTH guidelines for replicability, including raw data deposition in repositories like Zenodo .

- Ethical Compliance : Document informed consent and IRB approvals for human pharmacokinetic studies, per Harrow Research Ethics Committee standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.